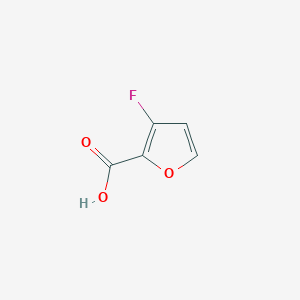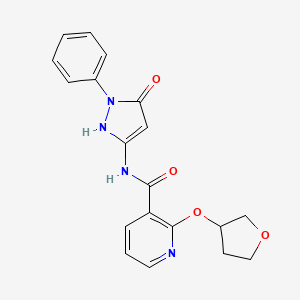
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THPN, is a novel compound that has gained significant attention in scientific research. THPN is a small molecule that has shown promising results in various biological studies due to its unique chemical structure.
作用机制
The mechanism of action of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is not fully understood. However, studies have suggested that N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, PI3K/Akt/mTOR pathway, and MAPK pathway. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been found to activate the AMPK pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to exhibit various biochemical and physiological effects. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce oxidative stress and inflammation in various cell types. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been found to inhibit angiogenesis, which is the process of forming new blood vessels and is essential for tumor growth. Additionally, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is stable and can be easily synthesized in large quantities. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has low toxicity and can be easily administered in vivo. However, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has some limitations for lab experiments. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is relatively new, and its biological effects need to be further explored. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide's mechanism of action is not fully understood, which limits its potential therapeutic applications.
未来方向
There are several future directions for N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide research. Firstly, further studies are needed to investigate the precise mechanism of action of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. Secondly, more pre-clinical studies are needed to evaluate the therapeutic potential of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in various diseases. Thirdly, the development of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide derivatives with improved pharmacokinetic properties and efficacy could enhance its therapeutic potential. Lastly, the use of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide as a chemical probe to identify novel drug targets could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel compound that has shown promising results in various biological studies. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide's unique chemical structure and biological effects make it an attractive candidate for potential therapeutic applications. Further studies are needed to fully understand the mechanism of action and therapeutic potential of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide.
合成方法
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is synthesized through a multi-step process that involves the reaction of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with tetrahydrofuran-3-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with nicotinamide in the presence of DCC and DMAP to yield N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. The purity and yield of N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(oxolan-3-yloxy)-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-11-16(22-23(17)13-5-2-1-3-6-13)21-18(25)15-7-4-9-20-19(15)27-14-8-10-26-12-14/h1-7,9,11,14,22H,8,10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIXLCIRYAFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC(=O)N(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

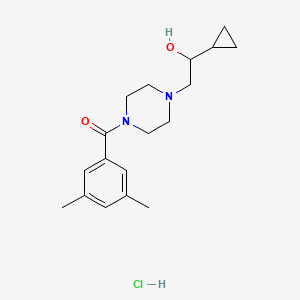
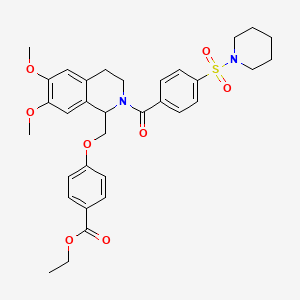
![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
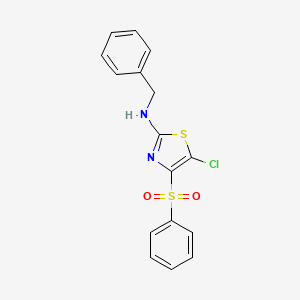
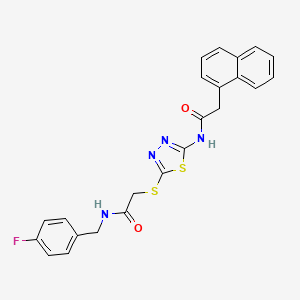
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)

![6-Cyclopropyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2454299.png)
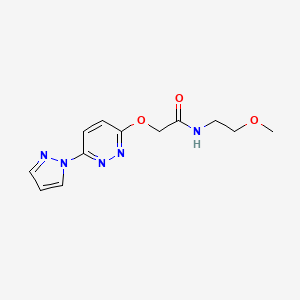

![1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2454303.png)


